molecular formula C17H25N7O2 B4054542 1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide

1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide

Cat. No.: B4054542
M. Wt: 359.4 g/mol
InChI Key: WVQQZUKYSUYAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H25N7O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20697307 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research efforts have been dedicated to the synthesis of novel compounds containing oxadiazole and related heterocycles, showcasing the versatility of these chemical moieties in creating potentially bioactive compounds. For instance, studies on the microwave-assisted synthesis of molecules incorporating oxadiazole structures have revealed their potential for antimicrobial, antilipase, and antiurease activities, highlighting the importance of structural modification for biological activity (Başoğlu et al., 2013). Similarly, the design and synthesis of novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have been investigated for their anticancer properties, demonstrating the synthetic versatility and therapeutic potential of these compounds (Kumar et al., 2016).

Biological Activities and Mechanistic Insights

The antimicrobial and antitubercular activities of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including oxadiazole derivatives, have been explored, showing significant potency against Mycobacterium tuberculosis. This research signifies the therapeutic potential of these compounds in treating infectious diseases (Gezginci et al., 1998). Furthermore, the evaluation of novel pyrazole derivatives as inhibitors of photosynthetic electron transport reveals their potential as herbicides, providing insights into the structure-activity relationships crucial for the development of agricultural chemicals (Vicentini et al., 2005).

Properties

IUPAC Name

1-[6-(cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-3-23(4-2)17(25)11-7-9-24(10-8-11)16-15(18-12-5-6-12)19-13-14(20-16)22-26-21-13/h11-12H,3-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQQZUKYSUYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)C2=NC3=NON=C3N=C2NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide
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1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 3
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1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide

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